molecular formula C17H32N4O7 B14747382 ethyl (S)-11-((tert-butoxycarbonyl)amino)-6-imino-2,2-dimethyl-4-oxo-3,8-dioxa-5,7-diazadodecan-12-oate

ethyl (S)-11-((tert-butoxycarbonyl)amino)-6-imino-2,2-dimethyl-4-oxo-3,8-dioxa-5,7-diazadodecan-12-oate

Cat. No.: B14747382
M. Wt: 404.5 g/mol
InChI Key: PZMJOLYZNPGTKT-NSHDSACASA-N
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Description

Ethyl (S)-11-((tert-butoxycarbonyl)amino)-6-imino-2,2-dimethyl-4-oxo-3,8-dioxa-5,7-diazadodecan-12-oate is a complex organic compound that features a tert-butoxycarbonyl (Boc) protected amino group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other biologically active molecules. The Boc group is a common protecting group for amines, which helps to prevent unwanted reactions during synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (S)-11-((tert-butoxycarbonyl)amino)-6-imino-2,2-dimethyl-4-oxo-3,8-dioxa-5,7-diazadodecan-12-oate typically involves the protection of an amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group . The resulting Boc-protected amine is then coupled with other reactants to form the desired compound.

Industrial Production Methods

Industrial production of Boc-protected compounds often involves the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts such as 1-alkyl-3-methylimidazolium cation-based ionic liquids can enhance the efficiency of the Boc protection process . These methods allow for the large-scale production of Boc-protected compounds with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl (S)-11-((tert-butoxycarbonyl)amino)-6-imino-2,2-dimethyl-4-oxo-3,8-dioxa-5,7-diazadodecan-12-oate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, OsO4, CrO3/Py

    Reduction: LiAlH4, NaBH4

    Substitution: RLi, RMgX, RCuLi

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl (S)-11-((tert-butoxycarbonyl)amino)-6-imino-2,2-dimethyl-4-oxo-3,8-dioxa-5,7-diazadodecan-12-oate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as an intermediate in the synthesis of peptides and other complex molecules . In biology, it is used to study enzyme mechanisms and protein interactions. In medicine, it is used in the development of new drugs and therapeutic agents .

Mechanism of Action

The mechanism of action of ethyl (S)-11-((tert-butoxycarbonyl)amino)-6-imino-2,2-dimethyl-4-oxo-3,8-dioxa-5,7-diazadodecan-12-oate involves the cleavage of the Boc protecting group under acidic conditions. The Boc group is protonated, leading to the formation of a tert-butyl cation, which is then eliminated . This deprotection step is crucial in peptide synthesis, allowing for the selective removal of the protecting group without affecting other functional groups.

Comparison with Similar Compounds

Ethyl (S)-11-((tert-butoxycarbonyl)amino)-6-imino-2,2-dimethyl-4-oxo-3,8-dioxa-5,7-diazadodecan-12-oate can be compared to other Boc-protected compounds such as ®-Ethyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate . While both compounds feature a Boc-protected amino group, their structures and applications differ. The unique structure of this compound makes it particularly useful in the synthesis of specific peptides and biologically active molecules.

Properties

Molecular Formula

C17H32N4O7

Molecular Weight

404.5 g/mol

IUPAC Name

ethyl (2S)-4-[(E)-[amino-[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]amino]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate

InChI

InChI=1S/C17H32N4O7/c1-8-25-12(22)11(19-14(23)27-16(2,3)4)9-10-26-21-13(18)20-15(24)28-17(5,6)7/h11H,8-10H2,1-7H3,(H,19,23)(H3,18,20,21,24)/t11-/m0/s1

InChI Key

PZMJOLYZNPGTKT-NSHDSACASA-N

Isomeric SMILES

CCOC(=O)[C@H](CCO/N=C(\N)/NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C

Canonical SMILES

CCOC(=O)C(CCON=C(N)NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C

Origin of Product

United States

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